tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Process Chemistry Scale-Up Synthesis Piperazine Building Blocks

tert‑Butyl 3‑(hydroxymethyl)piperazine‑1‑carboxylate hydrochloride (CAS 1203072‑74‑5 for the racemic hydrochloride; enantiopure (R)‑form CAS 1217444‑84‑2; enantiopure (S)‑form CAS 1217442‑24‑4) is a piperazine derivative carrying an acid‑labile tert‑butoxycarbonyl (Boc) protecting group at N1 and a hydroxymethyl substituent at the C3 position of the piperazine ring. The free base (CAS 301673‑16‑5) is a white to off‑white crystalline solid with a melting point of 93–97 °C and a predicted density of 1.085 ± 0.06 g cm⁻³.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
Cat. No. B11810873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CO.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H
InChIKeyLSYNNDZVKFLQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride – Chemical Identity, Physicochemical Profile, and Procurement-Relevant Overview


tert‑Butyl 3‑(hydroxymethyl)piperazine‑1‑carboxylate hydrochloride (CAS 1203072‑74‑5 for the racemic hydrochloride; enantiopure (R)‑form CAS 1217444‑84‑2; enantiopure (S)‑form CAS 1217442‑24‑4) is a piperazine derivative carrying an acid‑labile tert‑butoxycarbonyl (Boc) protecting group at N1 and a hydroxymethyl substituent at the C3 position of the piperazine ring [1]. The free base (CAS 301673‑16‑5) is a white to off‑white crystalline solid with a melting point of 93–97 °C and a predicted density of 1.085 ± 0.06 g cm⁻³ . The hydrochloride salt form is characterised by substantially higher aqueous solubility (≥25 mg mL⁻¹) relative to the free base, which exhibits only limited water solubility . This compound is primarily employed as a protected chiral building block in multi‑step organic synthesis, most notably in the construction of phosphoinositide 3‑kinase (PI3K) inhibitors, benzoxaborole‑derived antimalarials, and anti‑tuberculosis agents [2].

Why Generic Substitution Fails for tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride – The Regiochemical, Stereochemical, and Salt‑Form Imperative


Generic replacement of this compound with a seemingly similar piperazine building block – e.g., the 2‑hydroxymethyl regioisomer, a Cbz‑protected analog, the free base, or a racemic mixture – introduces risks that propagate through the entire synthetic sequence. The C3 hydroxymethyl substitution pattern determines the geometry of the pendant functional group and has been specifically exploited in medicinal chemistry campaigns targeting PI3Kδ and in benzoxaborole‑based antimalarials, where the 2‑hydroxymethyl regioisomer would produce a different exit‑vector orientation and altered biological activity [1]. The Boc protecting group offers acid‑labile orthogonal deprotection that is incompatible with Cbz chemistry, which requires hydrogenolysis or strongly acidic conditions; choosing the wrong protecting group can derail a multi‑step sequence [2]. Finally, the hydrochloride salt delivers predictable aqueous solubility that the free base cannot match, directly affecting reaction homogeneity, extraction efficiency, and ease of purification in both discovery and process chemistry settings . These are not interchangeable features; substituting any one of them without quantitative evidence of equivalence can compromise yield, purity, stereochemical integrity, or downstream biological readout.

Product-Specific Quantitative Evidence Guide – tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride Differentiation Data


Synthetic Yield and Purity at Kilogram Scale – Patent CN114349711 vs. Prior Art

The patented synthetic route disclosed in CN‑114349711‑A delivers (R)‑1‑Boc‑3‑hydroxymethylpiperazine (the immediate precursor of the hydrochloride salt) in 91% isolated yield with an HPLC purity of 98.6% at an 8.6 kg batch scale, using inexpensive starting materials (ethylenediamine and (S)‑glycidol) and a streamlined reaction sequence that the inventors explicitly describe as having fewer steps, lower cost, and higher yield compared with prior art methods [1]. A smaller‑scale alternative procedure achieves 99.6% yield, demonstrating that the chemistry is robust across scales . Prior art approaches to differentially protected hydroxymethylpiperazines often require lengthier synthetic sequences and produce lower overall yields; for example, Gao and co‑workers reported a four‑step synthesis of N‑Boc‑protected 2‑(hydroxymethyl)piperazine from piperazine‑2‑carboxylic acid with good but unquantified overall yield, and noted that the route is strongly limited by substrate availability [2]. The CN‑114349711 route thus provides quantitatively superior process metrics that directly translate into lower procurement cost and higher assurance of supply at commercial scale.

Process Chemistry Scale-Up Synthesis Piperazine Building Blocks Boc Protection

Aqueous Solubility of Hydrochloride Salt vs. Free Base – Impact on Downstream Processing

The hydrochloride salt of tert‑butyl 3‑(hydroxymethyl)piperazine‑1‑carboxylate exhibits aqueous solubility ≥25 mg mL⁻¹ (corresponding to ≥0.1 M), whereas the free base (CAS 301673‑16‑5) is described as having 'limited' or 'low' water solubility and is soluble only in organic solvents such as dichloromethane and chloroform . This solubility differential has direct consequences for common laboratory and industrial operations: the salt form can be used directly in aqueous reaction mixtures (e.g., amide couplings, reductive aminations, or Boc deprotections in biphasic systems) without the need for co‑solvents, while the free base often requires pre‑dissolution in organic solvents that may be incompatible with subsequent aqueous work‑up steps . The enhanced solubility also facilitates purification by aqueous extraction and improves the accuracy of gravimetric dispensing.

Formulation Science Salt Selection Aqueous Solubility Piperazine Handling

Orthogonal Boc Protection vs. Cbz‑Protected Analog – Deprotection Selectivity in Multi‑Step Synthesis

The Boc protecting group on this compound can be selectively removed under mild acidic conditions (e.g., 20–50% TFA in dichloromethane or 4 M HCl in dioxane, typically within 1–2 hours at room temperature), whereas the Cbz‑protected analog – benzyl 3‑(hydroxymethyl)piperazine‑1‑carboxylate (CAS 191739‑40‑9) – requires either catalytic hydrogenolysis (H₂, Pd/C) or significantly stronger acidic conditions (HBr/AcOH or HF) for deprotection [1]. This orthogonality is critical in synthetic sequences where other reducible functional groups (e.g., alkenes, nitro groups, benzyl ethers) are present, as hydrogenolysis would non‑selectively reduce or cleave these functionalities. The Boc group is also stable toward nucleophiles and bases, enabling reactions such as alkylation, acylation, or Mitsunobu coupling at the free N4 position of the piperazine ring without premature protecting group loss [2]. In the context of solid‑phase peptide synthesis, Boc‑protected piperazine building blocks have been specifically highlighted as advantageous intermediates that enhance the efficiency of peptide assembly by enabling selective, sequential deprotection .

Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry Piperazine Functionalization

Defined Enantiomeric Configuration vs. Racemic Mixture – Implications for Chiral Drug Substance Synthesis

This compound is commercially available in both enantiopure (R)‑ and (S)‑forms (CAS 1217444‑84‑2 and 1217442‑24‑4, respectively), each typically supplied at ≥98% purity, in addition to the racemic hydrochloride . In contrast, the free base racemate (CAS 301673‑16‑5) lacks defined stereochemistry and is unsuitable for the synthesis of single‑enantiomer drug substances without a subsequent chiral resolution step. The patent literature specifically describes the use of (R)‑1‑Boc‑3‑hydroxymethylpiperazine as an 'essential ingredient' in the preparation of enantiopure PI3K inhibitors and benzoxaborole antimalarials, implying that the (S)‑enantiomer or racemate would not produce the desired stereochemical configuration in the final active pharmaceutical ingredient [1]. The melting point specification of the enantiopure free base (93–97 °C) provides a simple identity and purity check via DSC or melting‑point apparatus, a quality attribute not easily verified for the racemic mixture which may exhibit a broader or depressed melting range .

Chiral Synthesis Enantiopure Building Blocks Drug Substance Control Stereochemistry

Best Research and Industrial Application Scenarios for tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride – Where the Quantitative Differentiation Resolves Procurement Choices


Kilogram‑Scale Synthesis of PI3Kδ Inhibitor Candidates Requiring Validated Process Metrics

Medicinal chemistry groups scaling up a PI3Kδ inhibitor programme to preclinical candidate selection require a building block with demonstrated kilogram‑scale process performance. The CN‑114349711‑A patent provides the only publicly available large‑scale dataset for this regioisomer, reporting 91% yield and 98.6% HPLC purity at 8.6 kg input, with a synthetic route that uses inexpensive commodity reagents (ethylenediamine, (S)‑glycidol, NaOH) and avoids chromatography [1]. This quantitative process validation directly de‑risks procurement for kilogram quantities and supports tech‑transfer to CROs or pilot‑plant facilities.

Parallel Medicinal Chemistry Library Synthesis Requiring Aqueous‑Compatible Building Blocks

High‑throughput parallel synthesis platforms operating in 96‑ or 384‑well formats with aqueous‑compatible reaction conditions (e.g., amide couplings in DMF/water, reductive aminations in methanol/water, or Boc deprotections with aqueous HCl) benefit from the high water solubility of the hydrochloride salt (≥25 mg mL⁻¹) . The free base, in contrast, would require pre‑dissolution in organic solvents such as dichloromethane or DMSO, introducing solvent incompatibility with aqueous work‑up steps and increasing the risk of well‑to‑well variability due to incomplete dissolution. The hydrochloride salt can be accurately dispensed as a stock solution in water or aqueous buffer, improving reproducibility in SAR campaigns.

Multi‑Step Synthesis of Benzoxaborole‑Derived Antimalarials Requiring Orthogonal N‑Protection

The synthesis of benzoxaborole antimalarials that incorporate a piperazine linker at C3 requires a building block in which N1 is protected with a group that can be removed without affecting the boron‑containing heterocycle. The Boc group on this compound can be cleaved under mild acidolysis (TFA/DCM or HCl/dioxane), conditions that leave the benzoxaborole ring intact, whereas a Cbz‑protected analog would require hydrogenolysis, which can reduce or decompose the oxaborole moiety [2]. The hydrochloride salt form further ensures that the compound can be charged directly into the reaction mixture without introducing extraneous solvents or bases, streamlining the synthetic sequence and improving overall yield.

Quote Request

Request a Quote for tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.